Home > Products > Screening Compounds P14554 > Lomardexamfetamine
Lomardexamfetamine - 1032291-80-7

Lomardexamfetamine

Catalog Number: EVT-273510
CAS Number: 1032291-80-7
Molecular Formula: C16H27N5O
Molecular Weight: 305.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lomardexamfetamine is a central nervous system stimulant.
Synthesis Analysis

The synthesis of Lomardexamfetamine involves several key steps that transform D-amphetamine into the desired prodrug form. A notable method includes reacting D-amphetamine with (S)-2,5-dioxopyrrolidin-1-yl 2,6-bis(tert-butoxycarbonylamino)hexanoate to create an intermediate compound. This intermediate is then treated with hydrochloric acid to remove protecting groups, yielding Lomardexamfetamine as its hydrochloride salt .

Technical Details

  1. Starting Materials: D-amphetamine and a specific lysine derivative.
  2. Intermediate Formation: The reaction produces a crystalline solid that can be purified through recrystallization techniques.
  3. Deprotection: The final step involves hydrogenation conditions to remove protecting groups from the intermediate, resulting in Lomardexamfetamine.

This synthetic route offers advantages for large-scale production due to the ease of purification and high yield of the final product.

Molecular Structure Analysis

Lomardexamfetamine's molecular structure is characterized by its prodrug nature, which involves a lysine moiety linked to the amphetamine core. The structure can be represented as follows:

  • Chemical Formula: C15_{15}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: Approximately 278.35 g/mol

The compound features a central amphetamine structure with modifications that enhance its solubility and bioavailability compared to traditional amphetamines. The presence of protective groups during synthesis also plays a crucial role in stabilizing the compound before it is converted into its active form.

Chemical Reactions Analysis

Lomardexamfetamine undergoes several chemical reactions during its synthesis and metabolism:

  1. Formation Reaction: The initial reaction between D-amphetamine and the lysine derivative leads to the formation of an amide bond.
  2. Hydrochloric Acid Treatment: This step removes protective groups, allowing for the release of the active amphetamine component.
  3. Metabolic Conversion: In vivo, Lomardexamfetamine is converted into dexamfetamine through enzymatic hydrolysis, which is crucial for its therapeutic effect.

These reactions highlight both the synthetic pathway and the metabolic processes that activate Lomardexamfetamine within the body.

Mechanism of Action

Lomardexamfetamine acts as a prodrug that is converted into dexamfetamine upon administration. The mechanism involves:

  1. Release of Dexamfetamine: Once ingested, Lomardexamfetamine is hydrolyzed by enzymes in the body, releasing dexamfetamine.
  2. Dopaminergic Activity: Dexamfetamine increases dopamine levels in the synaptic cleft by inhibiting reuptake and promoting release from presynaptic neurons.
  3. Clinical Effects: This increase in dopaminergic activity leads to improved attention and reduced hyperactivity in individuals with ADHD.

The gradual conversion from prodrug to active drug helps mitigate peaks in drug concentration, potentially reducing side effects associated with traditional stimulants .

Physical and Chemical Properties Analysis

Lomardexamfetamine exhibits several notable physical and chemical properties:

  • Solubility: It is more soluble in water compared to traditional amphetamines due to its prodrug formulation.
  • Stability: The compound remains stable under normal storage conditions but requires protection from light and moisture.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within a range conducive for pharmaceutical applications.

These properties are crucial for ensuring effective delivery and absorption when used as a medication.

Applications

Lomardexamfetamine is primarily used in clinical settings for:

  • Treatment of ADHD: It is prescribed for children and adolescents who exhibit symptoms of attention deficit hyperactivity disorder.
  • Research Studies: Ongoing studies continue to explore its efficacy compared to existing treatments and its potential applications in other neurological disorders.

The development of Lomardexamfetamine represents a significant advancement in ADHD treatment options, providing clinicians with an alternative that balances effectiveness with a lower risk of abuse .

Introduction to Lisdexamfetamine

Definition and Pharmacological Classification as a CNS Stimulant Prodrug

Lisdexamfetamine dimesylate (LDX) is a central nervous system (CNS) stimulant classified as a prodrug. It is metabolically inactive in its administered form and requires enzymatic hydrolysis primarily in red blood cells to release its active moiety, dextroamphetamine. This chemical structure consists of dextroamphetamine covalently bonded to the amino acid L-lysine [3] [6]. The prodrug design confers distinct pharmacokinetic properties:

  • Controlled Conversion: Hydrolysis by peptidase enzymes in erythrocytes results in time-dependent release of dextroamphetamine, avoiding rapid plasma spikes [3] [6].
  • Reduced Abuse Potential: As conversion is independent of gastrointestinal enzymes or hepatic first-pass metabolism, LDX lacks immediate reinforcing effects, lowering risks of non-oral misuse [3] [6].

Dextroamphetamine modulates neurotransmission by increasing extracellular dopamine and norepinephrine via reuptake inhibition and vesicular release. This enhances signaling in prefrontal cortical regions governing attention, impulse control, and reward processing [3] [5] [9].

Table 1: Pharmacokinetic Properties of Lisdexamfetamine

PropertyCharacteristics
Prodrug StructureCovalent conjugate: Dextroamphetamine + L-lysine
Bioactivation SitePrimarily red blood cells via peptidase-mediated hydrolysis
Active MetaboliteDextroamphetamine
Onset of Action<2 hours after oral administration
Duration of Action10–14 hours

Historical Development and Regulatory Approval Timeline

LDX was developed to improve the safety profile of existing amphetamines by mitigating abuse liability while maintaining sustained efficacy. Key regulatory milestones include:

  • ADHD Approval: The U.S. Food and Drug Administration (FDA) approved LDX (brand name Vyvanse) for attention-deficit/hyperactivity disorder (ADHD) in children aged ≥6 years on February 23, 2007. This was based on phase III trials demonstrating significant reductions in ADHD Rating Scale (ADHD-RS) scores versus placebo [2] [6] [10].
  • Binge-Eating Disorder (BED) Expansion: On January 30, 2015, the FDA granted LDX approval for moderate-to-severe BED in adults—the first pharmacotherapy specifically indicated for this condition. Approval followed two 12-week phase III trials (Study 10 and Study 11) showing a 3.9-day/week reduction in binge episodes versus 2.3 days/week for placebo [1] [6] [10].
  • Global Adoption: The European Union approved LDX for ADHD in 2012, while Japan authorized it in 2019. BED indications remain primarily U.S.-centric [3] [6].

Table 2: Key Regulatory Milestones for Lisdexamfetamine

YearEventRegion/Scope
2007Initial FDA approval for ADHD (ages ≥6)United States
2012Marketing authorization for ADHDEuropean Union
2015FDA approval for binge-eating disorder (adults)United States
2019Approval for pediatric ADHDJapan

Current Indications: ADHD and Binge-Eating Disorder

ADHD Management

LDX is a first-line therapy for ADHD across pediatric and adult populations. Its efficacy arises from enhancing dopaminergic and noradrenergic transmission in prefrontal-striatal circuits, improving core symptoms:

  • Clinical Evidence: Phase III trials reported ADHD-RS score reductions of ~27 points (children) and ~19 points (adults), significantly outperforming placebo [3] [6]. Functional MRI studies indicate LDX normalizes activity in the caudate nucleus and prefrontal cortex, supporting sustained attention and impulse control [3].
  • Long-Term Efficacy: Continuous treatment up to 52 weeks sustains symptom control and is associated with improved neurodevelopmental outcomes in ADHD patients [3] [6].

Binge-Eating Disorder (BED)

LDX’s approval for BED was based on its ability to reduce compulsive eating via dual mechanisms:

  • Cognitive Control Enhancement: Dextroamphetamine strengthens top-down inhibition in cortico-striatal pathways, reducing impulsivity and improving self-regulation during pre-binge urges [5] [9].
  • Appetite Modulation: By activating trace amine-associated receptor 1 (TAAR1) in the hypothalamus and gastrointestinal tract, LDX promotes satiety signaling and reduces hedonic responses to food cues [3] [5].
  • Clinical Outcomes: In pivotal trials (e.g., NCT02021187), 50–70 mg/day LDX reduced binge days/week by 3.9 versus 2.3 for placebo and achieved 4-week abstinence in 42% of patients [1] [10]. Neuroimaging studies confirm LDX attenuates thalamic activation to food stimuli, reflecting reduced reward salience [5].

Table 3: Efficacy Outcomes in Key Clinical Trials

IndicationTrial (Phase)Primary Endpoint Result (LDX vs. Placebo)Key Secondary Outcomes
ADHDPhase III (Pediatric)ADHD-RS reduction: -27 vs. -12*Improved academic performance; PERMP scores
BEDStudy 10 (Phase III)Binge days/week: -3.87 vs. -2.51*4-week abstinence: 42% vs. 21%*
BEDStudy 11 (Phase III)Binge days/week: -3.92 vs. -2.26*CGI-I improvement: 64% vs. 30%*

*Statistically significant (p < 0.001) [1] [6] [10].

Comprehensive Compound Information

Properties

CAS Number

1032291-80-7

Product Name

Lomardexamfetamine

IUPAC Name

(2S)-2-amino-6-(diaminomethylideneamino)-N-[(2S)-1-phenylpropan-2-yl]hexanamide

Molecular Formula

C16H27N5O

Molecular Weight

305.43

InChI

InChI=1S/C16H27N5O/c1-12(11-13-7-3-2-4-8-13)21-15(22)14(17)9-5-6-10-20-16(18)19/h2-4,7-8,12,14H,5-6,9-11,17H2,1H3,(H,21,22)(H4,18,19,20)/t12-,14-/m0/s1

InChI Key

DRLPEFJOKVYESM-JSGCOSHPSA-N

SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN=C(N)N)N

Solubility

Soluble in DMSO

Synonyms

Lomardexamfetamine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.